N-(5-Bromo-6-methyl-2-pyridyl)thiourea

Organic synthesis Thermal analysis Material characterization

Researchers relying on pyridylthiourea building blocks face assay variability when regioisomers are unknowingly substituted. N-(5-Bromo-6-methyl-2-pyridyl)thiourea (CAS 1823232-26-3) eliminates this risk with unequivocal 5-bromo-6-methyl substitution. • Distinct melting point (238-242°C) enables identity verification vs. regioisomers (e.g., 3-bromo-5-methyl isomer at 210-214°C). • Bromine handle for Suzuki/Buchwald-Hartwig coupling; thiourea for thiazole/thiadiazole cyclization. • ≥97% purity ensures reliable SAR and biological data. Shipment from BenchChem ensures consistent quality across lots.

Molecular Formula C7H8BrN3S
Molecular Weight 246.13 g/mol
Cat. No. B8204376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-6-methyl-2-pyridyl)thiourea
Molecular FormulaC7H8BrN3S
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)NC(=S)N)Br
InChIInChI=1S/C7H8BrN3S/c1-4-5(8)2-3-6(10-4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12)
InChIKeyICVSYPAXVIRTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-6-methyl-2-pyridyl)thiourea Analytical Specifications


N-(5-Bromo-6-methyl-2-pyridyl)thiourea (CAS 1823232-26-3) is a heterocyclic building block classified as a substituted pyridylthiourea . It is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a thiourea moiety at the 2-position . The compound is commercially available with a certified purity of ≥97% and a reported melting point of 238–242°C .

Certified high purity specification for synthesis control
Characterized melting point enables identity verification
Substituted pyridylthiourea scaffold for heterocyclic chemistry

N-(5-Bromo-6-methyl-2-pyridyl)thiourea Substitution Limitations


Substituted pyridylthioureas are not interchangeable due to the profound influence of electronic and steric properties on biological activity and physicochemical behavior . Minor variations in halogen substitution (e.g., 3-bromo vs. 5-bromo) or methyl positioning on the pyridine ring alter molecular recognition at target binding sites [1]. For procurement, substitution with a regioisomer introduces uncontrolled variables in assay reproducibility, synthetic intermediate quality, and material compatibility, as demonstrated by distinct melting point profiles among positional isomers [2][3].

Halogen position 5-bromo vs 3-bromo substitution may shift molecular recognition and assay reproducibility.
Methyl positioning 6-methyl vs 5-methyl regioisomer alters thermal behavior and material compatibility.
Regioisomer purity Using a different regioisomer adds uncontrolled variables in synthetic intermediate quality.

N-(5-Bromo-6-methyl-2-pyridyl)thiourea Isomer Differentiation


Thermal Stability vs. 3,5-Dibromo Analog

The 5-bromo-6-methyl substitution pattern on the pyridine ring confers a significantly higher melting point compared to the 3,5-dibromo analog, indicating enhanced thermal stability and altered solid-state packing . Specifically, N-(5-Bromo-6-methyl-2-pyridyl)thiourea exhibits a melting point of 238–242°C, whereas the closely related N-(3,5-Dibromo-6-methyl-2-pyridyl)thiourea melts at a considerably lower temperature of 204–208°C [1].

Thermal stability vs 3,5-dibromo analog
Head-to-head
238–242°C vs 204–208°C
Reported higher melting point; may support thermal processing steps
Vendor-specified ranges at ≥97% purity
Organic synthesis Thermal analysis Material characterization

Melting Point Differentiates Regioisomers

Positional isomerism markedly affects the melting behavior of these bromo-methyl pyridylthioureas. The 5-bromo-6-methyl isomer (target compound) melts at 238–242°C, while the 3-bromo-5-methyl regioisomer exhibits a significantly lower melting point of 210–214°C [1].

Melting point differentiates regioisomers
Head-to-head
238–242°C vs 210–214°C
Clear thermal difference enables identity verification and minimizes misidentification risk
Regioisomer melting point reference (≥98% purity)
Regioisomerism Quality control Solid-state chemistry

Consistent High Purity Supply

N-(5-Bromo-6-methyl-2-pyridyl)thiourea is available from major commercial vendors at a standardized purity of ≥97% . This is comparable to the purity levels offered for related analogs (e.g., N-(3-Bromo-5-methyl-2-pyridyl)thiourea at ≥98% [1]), ensuring that procurement decisions can be based on structural differentiation rather than variable material quality.

Consistent high purity supply
Specification review
≥97% (target) vs ≥98% (analog)
Comparable purity supports structure-dependent data interpretation
Commercial supplier specifications
Quality assurance Reproducibility Chemical procurement

Class-Level Biological Activity Potential

While specific biological data for N-(5-Bromo-6-methyl-2-pyridyl)thiourea is limited, studies on closely related 5-bromopyridyl thiourea derivatives demonstrate that small changes in substitution pattern can dramatically alter biological potency [1]. For example, 5-bromopyridyl thioureas have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some analogs exhibiting IC50 values in the nanomolar range [2][3]. The unique 5-bromo-6-methyl substitution pattern of the target compound positions it as a distinct scaffold for exploring these structure-activity relationships.

Class‑level biological activity
Class‑level
5‑bromopyridyl thiourea class: IC₅₀ range >100 µM to 3 nM
Supports SAR exploration; no direct data for this exact isomer
Class-level inference from published analogs
Structure-activity relationship HIV reverse transcriptase Drug discovery

N-(5-Bromo-6-methyl-2-pyridyl)thiourea Applications


Scaffold for HIV-1 NNRTIs

Given the established activity of 5-bromopyridyl thiourea derivatives as NNRTIs [1][2], N-(5-Bromo-6-methyl-2-pyridyl)thiourea serves as a key synthetic intermediate or lead scaffold for structure-activity relationship (SAR) studies. The unique 5-bromo-6-methyl substitution offers a distinct electronic and steric profile for probing the NNRTI binding pocket, potentially leading to inhibitors with improved potency or resistance profiles.

Thiourea-Enzyme Interaction Probe

The thiourea moiety is a known pharmacophore for enzyme inhibition, including binding to metal co-factors or forming hydrogen bonds in active sites . This compound can be used as a probe to study interactions with targets like reverse transcriptase or other thiourea-binding enzymes. The defined purity (≥97%) ensures that observed biological effects can be reliably attributed to the compound itself .

Reference Standard for Regioisomer Identification

The significant and well-defined difference in melting point between N-(5-Bromo-6-methyl-2-pyridyl)thiourea (238–242°C) and its regioisomers (e.g., 3-bromo-5-methyl isomer at 210–214°C) makes it an ideal reference standard [3]. This thermal property can be used for identity verification and purity assessment in synthetic and analytical workflows, ensuring the correct isomer is used in subsequent research.

Building Block for Advanced Heterocycles

The combination of a bromine atom and a thiourea group on a pyridine ring provides orthogonal reactivity. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the thiourea can be cyclized to form thiazoles, thiadiazoles, or other sulfur-containing heterocycles of pharmaceutical interest .

Application
Selection Property
Validation Focus
HIV‑1 NNRTI scaffold studies
Substitution pattern specificity
SAR and binding pocket exploration
Enzyme inhibition probe
Thiourea pharmacophore compatibility
Target binding assay validation
Regioisomer identification reference
Melting point differentiation
Identity verification via thermal analysis
Heterocycle synthesis
Orthogonal reactivity (bromo/thiourea)
Cross‑coupling and cyclization feasibility
Quote Request

Request a Quote for N-(5-Bromo-6-methyl-2-pyridyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.